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molecular formula C11H7N3O3 B1436581 5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid CAS No. 1181458-88-7

5-oxo-1H,5H-pyrazolo[1,5-a]quinazoline-3-carboxylic acid

Cat. No. B1436581
M. Wt: 229.19 g/mol
InChI Key: IINFFIDJUYJSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08183250B2

Procedure details

A mixture of 2-hydrazinylbenzoic acid hydrochloride (1.05 g, 5.57 mmol), (E)-ethyl 2-cyano-3-ethoxyacrylate (0.9 g, 5.32 mmol) and sodium acetate (0.457 g, 5.57 mmol) in DMF (7 mL) was heated to 140° C. for 2 h then cooled. Water (5 mL) was added and the mixture was stirred at rt for 1 h then filtered. The solid was washed with H2O, EtOH and Et2O then dried. The solid was dissolved in EtOH (10 mL), treated with a 1M solution of sodium hydroxide (23 mL, 23 mmol) and the mixture was heated at 80° C. for 18 hr. The mixture was filtered hot then cooled and acidified with acetic acid and 10% HCl. The precipitated product was filtered, washed with H2O and Et2O, dried well and used without any further purification.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
0.457 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=O)[NH2:3].[C:13](/[C:15](=[CH:21]\OCC)/[C:16]([O:18]CC)=[O:17])#[N:14].C([O-])(=O)C.[Na+].[OH-].[Na+]>CN(C=O)C.O>[O:8]=[C:6]1[C:5]2[C:4](=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:2]2[N:3]=[CH:21][C:15]([C:16]([OH:18])=[O:17])=[C:13]2[NH:14]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
Cl.N(N)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0.9 g
Type
reactant
Smiles
C(#N)/C(/C(=O)OCC)=C\OCC
Name
Quantity
0.457 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The solid was washed with H2O, EtOH and Et2O
CUSTOM
Type
CUSTOM
Details
then dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in EtOH (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 80° C. for 18 hr
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed with H2O and Et2O
CUSTOM
Type
CUSTOM
Details
dried well
CUSTOM
Type
CUSTOM
Details
used without any further purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1NC=2N(C3=CC=CC=C13)N=CC2C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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